8-Heptadecen-2-ol, 2-acetate, (2R,8Z)-

Catalog No.
S1801921
CAS No.
1199746-71-8
M.F
C19H36O2
M. Wt
296.48794
Availability
Inquiry
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8-Heptadecen-2-ol, 2-acetate, (2R,8Z)-

CAS Number

1199746-71-8

Product Name

8-Heptadecen-2-ol, 2-acetate, (2R,8Z)-

Molecular Formula

C19H36O2

Molecular Weight

296.48794

Synonyms

8-Heptadecen-2-ol, 2-acetate, (2R,8Z)-

8-Heptadecen-2-ol, 2-acetate, (2R,8Z)- is a chemical compound that belongs to the class of alcohols and acetates. It features a long carbon chain with a double bond at the eighth position and an acetate group attached to the second carbon. This compound is primarily recognized for its role in pheromonal communication among certain insect species, particularly midges. The stereochemistry denoted by (2R,8Z) indicates the specific spatial arrangement of atoms around the chiral centers in the molecule, which is crucial for its biological activity and interaction with receptors in target organisms.

Typical for alcohols and esters:

  • Hydrolysis: The acetate group can be hydrolyzed in the presence of water and an acid or base catalyst to yield 8-heptadecen-2-ol and acetic acid.
  • Esterification: It can react with other alcohols to form different esters, which may have varied properties and applications.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes depending on the reaction conditions.

These reactions are significant in synthetic organic chemistry and can be utilized to modify the compound for specific applications.

The biological activity of 8-heptadecen-2-ol, 2-acetate is primarily linked to its function as a pheromone. In studies involving midge species such as Dasycypta pyri, this compound has been identified as a major component of their sex pheromone blend. Its presence is crucial for attracting males during mating seasons, indicating that it plays a significant role in reproductive behaviors among these insects .

Additionally, the specific stereochemistry of this compound affects its biological efficacy; variations in stereochemistry can lead to different levels of attraction or repulsion among target species.

The synthesis of 8-heptadecen-2-ol, 2-acetate can be achieved through several methods:

  • Starting from Fatty Acids:
    • Fatty acids can be subjected to reactions involving acetic anhydride or acetyl chloride to introduce the acetate group.
  • Using Unsaturated Alcohols:
    • The compound can also be synthesized from precursors such as (Z)-7-hexadecenyl acetate through selective hydrogenation or other transformations that introduce the desired double bond and functional groups .
  • Total Synthesis:
    • More complex synthetic routes may involve multiple steps including protection-deprotection strategies and stereoselective reactions to ensure the correct configuration at chiral centers.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

8-Heptadecen-2-ol, 2-acetate has several notable applications:

  • Pheromone Traps: Used in pest management strategies to attract male midges, thereby controlling their populations.
  • Flavoring Agents: Its structural characteristics may allow it to be used as a flavoring agent in food products, although this application requires careful regulation due to its biological activity.
  • Research Tool: As a model compound in studies of chemical ecology and pheromone communication, it serves as an important tool for understanding insect behavior.

Interaction studies involving 8-heptadecen-2-ol, 2-acetate focus on its efficacy as a pheromone. Research has shown that variations in concentration and stereoisomer composition can significantly impact male attraction rates. For instance, field tests indicated that specific isomers of related compounds could enhance or diminish attraction when mixed with 8-heptadecen-2-ol, 2-acetate . These findings underline the importance of precise chemical formulation in developing effective traps for pest management.

Several compounds share structural similarities with 8-heptadecen-2-ol, 2-acetate. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
(Z)-7-Hexadecenyl AcetateOne less carbon than 8-heptadecen-2-olPheromone activity in some insects
(Z)-11-HexadecenalLonger chain with aldehyde functional groupPheromone component in moths
(Z)-9-TetradecenalShorter chain with similar double bondPheromone activity
(Z)-10-HexadecenalSimilar structure but different double bond positionPheromone component

These compounds illustrate variations in chain length and functional groups that influence their biological roles and effectiveness as pheromones. The unique configuration of 8-heptadecen-2-ol, 2-acetate makes it particularly effective for its intended use compared to these similar compounds.

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is (2R,8Z)-8-heptadecen-2-yl acetate, reflecting its carbon chain length, functional groups, and stereochemical features. Its molecular formula is C19H36O2, derived from the parent alcohol 8-heptadecen-2-ol (C17H34O) and the acetyl group (C2H3O2) introduced during esterification.

Table 1: Key Molecular Features

PropertyValue
Molecular FormulaC19H36O2
Molecular Weight296.49 g/mol
CAS Registry Number1199746-71-8
ClassFatty alcohol acetate

The acetate group is positioned at carbon 2, while the double bond resides at carbon 8 in the Z configuration. This structural arrangement is critical for its physicochemical properties, including hydrophobicity and intermolecular interactions.

Stereochemical Configuration: (2R,8Z) Isomerism

The (2R,8Z) designation specifies two stereochemical elements:

  • R Configuration at C2: The Cahn-Ingold-Prelog (CIP) priority rules assign the "R" label to the stereocenter at carbon 2. The hydroxyl group’s replacement by an acetyl group preserves this configuration, which influences the compound’s interaction with biological receptors.
  • Z Configuration at C8: The double bond between carbons 8 and 9 adopts a cis geometry, as dictated by the higher-priority substituents (alkyl chains) being on the same side.

Stereochemical Impact on Function:

  • The R configuration ensures spatial compatibility with insect pheromone-binding proteins, as observed in pheromones of Rhopalomyia longicauda (chrysanthemum gall midge).
  • The Z double bond enhances molecular rigidity, affecting vapor pressure and diffusion rates in ecological signaling.

Comparative Structural Features Among C17 Acetate Derivatives

8-Heptadecen-2-ol, 2-acetate, (2R,8Z)- belongs to a broader family of C17 acetates with varying functional groups and stereochemistry. Key comparisons include:

Table 2: Structural Comparison of C17 Acetate Derivatives

CompoundMolecular FormulaFunctional FeaturesBiological Role
Heptadecyl acetateC19H38O2Saturated alkyl chainPlant volatile organic compound
(Z)-13-Acetoxy-8-heptadecen-2-oneC19H34O3Ketone at C2, acetate at C13Insect pheromone precursor
8-Heptadecen-2-ol, 2-acetateC19H36O2Unsaturated (Z), acetate at C2Insect mating signal

Structural Insights:

  • Chain Unsaturation: The Z-configured double bond in 8-heptadecen-2-ol, 2-acetate reduces melting point compared to saturated analogs like heptadecyl acetate, enhancing volatility for airborne signaling.
  • Functional Group Positioning: Acetate placement at C2 (vs. C13 in (Z)-13-acetoxy-8-heptadecen-2-one) alters enzymatic cleavage sites, affecting pheromone release kinetics.
  • Stereochemical Specificity: The 2R configuration distinguishes this compound from synthetic racemic mixtures, which often exhibit reduced bioactivity.

Dates

Modify: 2023-07-20

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